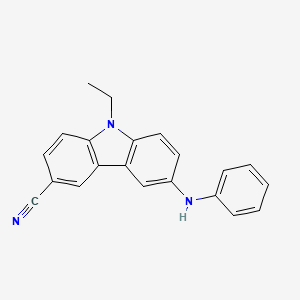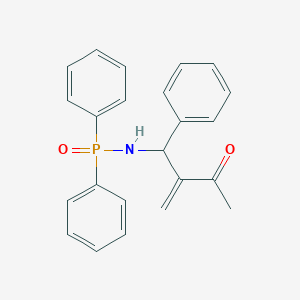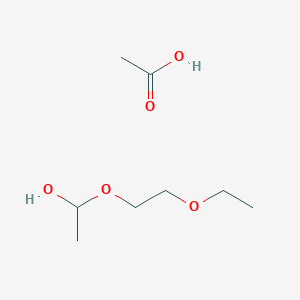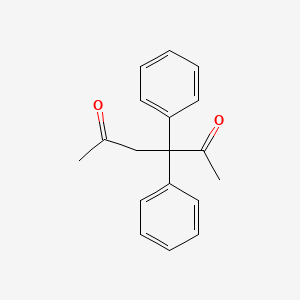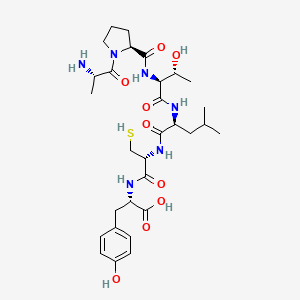
(4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium is a quaternary ammonium compound with a phenolic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium typically involves the quaternization of (4-Hydroxy-3,5-dimethylphenyl)methanamine with methylating agents such as methyl iodide or methyl sulfate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps are optimized for scalability, often involving automated chromatography systems and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or hydroxides are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and their derivatives.
Substitution: Various substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium is used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology
In biological research, this compound is used as a probe to study enzyme activities and as a marker for certain biochemical pathways.
Medicine
Industry
Industrially, it is used in the formulation of disinfectants and as an additive in various chemical processes.
Mécanisme D'action
The mechanism of action of (4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. Additionally, it can inhibit enzyme activities by binding to active sites or altering enzyme conformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Hydroxy-3,5-dimethylphenyl)boronic acid
- 4-benzoyl-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
- N-(4-hydroxy-3,5-dimethylphenyl)benzamide
Uniqueness
Compared to similar compounds, (4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium stands out due to its quaternary ammonium group, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications requiring strong interactions with biological membranes and proteins.
Propriétés
Numéro CAS |
767240-98-2 |
|---|---|
Formule moléculaire |
C12H20NO+ |
Poids moléculaire |
194.29 g/mol |
Nom IUPAC |
(4-hydroxy-3,5-dimethylphenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C12H19NO/c1-9-6-11(8-13(3,4)5)7-10(2)12(9)14/h6-7H,8H2,1-5H3/p+1 |
Clé InChI |
PECJKZQAQFXRHI-UHFFFAOYSA-O |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


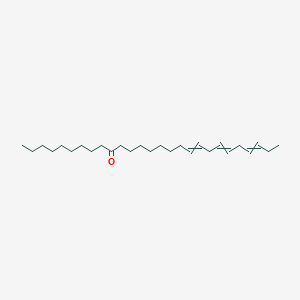
![(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B14231311.png)
![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)
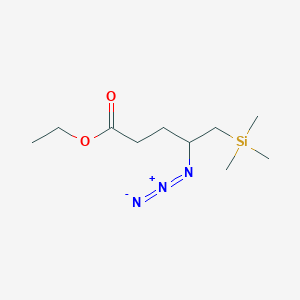
![(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal](/img/structure/B14231322.png)
![Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B14231324.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14231326.png)

